5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine: is a chemical compound that belongs to the class of pyridine derivatives It features a bromine atom at the 5th position and a tetrahydro-pyran-4-ylmethoxy group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine typically involves the following steps:
Substitution Reaction: The tetrahydro-pyran-4-ylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the brominated pyridine with tetrahydro-pyran-4-ylmethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3), sodium hydride (NaH)
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
- Studied for its interactions with biological targets such as enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydro-pyran-4-ylmethoxy group can enhance the compound’s binding affinity and selectivity for these targets, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
- 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phenyl)pyrrolidine
- 5-Bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline
- 4-Phenyl-tetrahydro-2H-pyran
Comparison:
- 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phenyl)pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of a pyridine ring.
- 5-Bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline: Contains a methyl group and an aniline moiety, differing in functional groups.
- 4-Phenyl-tetrahydro-2H-pyran: Lacks the bromine atom and pyridine ring, making it structurally distinct.
The uniqueness of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom attached to the pyridine ring and a tetrahydropyran moiety that enhances its solubility and biological activity. The presence of these functional groups is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. This interaction is often influenced by the bromine substitution, which can enhance binding affinity and specificity for target enzymes.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it effective against various bacterial strains. The mechanism involves disrupting cellular functions in microbial organisms.
- Anti-inflammatory Effects : There is evidence indicating that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Biological Activity Overview
Biological Activity | Details |
---|---|
Antimicrobial | Effective against several bacterial strains, with potential applications in treating infections. |
Anti-inflammatory | Exhibits properties that may reduce inflammation in various models. |
Enzyme Inhibition | Modulates the activity of specific enzymes, potentially impacting metabolic pathways. |
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
- Anti-inflammatory Effects : In an experimental model of inflammation, treatment with the compound resulted in a marked reduction in inflammatory markers compared to control groups. This suggests its utility in managing inflammatory diseases .
- Enzyme Inhibition Studies : Research focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. It was found to effectively inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is critical for bacterial growth .
Properties
IUPAC Name |
5-bromo-2-(oxan-4-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-10-1-2-11(13-7-10)15-8-9-3-5-14-6-4-9/h1-2,7,9H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWLFOBSOOYHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.